

Dipeptidyl Peptidase 3 (DPP3) Activity in Sepsis: A Comparative Guide for Researchers

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An objective analysis of circulating Dipeptidyl Peptidase 3 (cDPP3) as a prognostic biomarker and potential therapeutic target in diverse septic patient populations, supported by experimental data.

Circulating dipeptidyl peptidase 3 (cDPP3) is emerging as a critical biomarker in the management of sepsis, offering valuable prognostic information beyond traditional markers. This guide provides a comprehensive comparison of DPP3 activity across different patient populations with sepsis, details the experimental protocols for its measurement, and illustrates its mechanism of action.

I. DPP3 Activity in Sepsis: A Comparative Analysis

DPP3 is a cytosolic enzyme that is released into the bloodstream upon cell death.^{[1][2]} In the context of sepsis, elevated levels of circulating DPP3 are strongly associated with disease severity and poor outcomes.^{[3][4]} The primary mechanism of DPP3's detrimental effect is the degradation of angiotensin II, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS) responsible for maintaining cardiovascular stability.^{[1][2][4]} The resulting depletion of angiotensin II leads to profound cardiovascular depression, hemodynamic instability, and subsequent organ failure.^{[1][2]}

Comparison of cDPP3 Levels in Sepsis Patient Populations

The following tables summarize quantitative data on cDPP3 concentrations from key studies in different septic patient populations.

Patient Population	Study	N	Median cDPP3 (ng/mL) [IQR]	Key Findings
Severe Sepsis	AdrenOSS-1	289	23.2 [15.2–35.1]	Significantly lower cDPP3 levels compared to septic shock patients.
Septic Shock	AdrenOSS-1	292	29.1 [18.0–48.2]	Higher cDPP3 levels are associated with increased disease severity.
All Sepsis (Severe Sepsis + Septic Shock)	AdrenOSS-1	581	26.5 [16.2–40.4]	cDPP3 levels are a strong predictor of 28-day mortality.
Septic Shock (Post-hoc analysis)	AdrenOSS-2	298	22.8 [14.6; 39.8]	A cutoff of >50 ng/mL was associated with a 28-day mortality rate of 51.0% vs. 20.5% in those with lower levels.

Data from the AdrenOSS-1 and AdrenOSS-2 studies provide robust evidence for the prognostic value of cDPP3 in sepsis. Higher admission levels of cDPP3 are consistently associated with a greater need for organ support, including vasopressors, mechanical ventilation, and renal replacement therapy, as well as increased mortality.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Comparison with Other Biomarkers

Studies have suggested that cDPP3 may offer superior prognostic information for short-term outcomes in sepsis compared to established biomarkers like lactate and procalcitonin (PCT).^[1]^[2]

II. Experimental Protocols

Accurate and reproducible measurement of cDPP3 is crucial for its clinical application. The following section details the methodology for a widely used point-of-care immunoassay.

Nexus IB10 sphingotest® DPP3

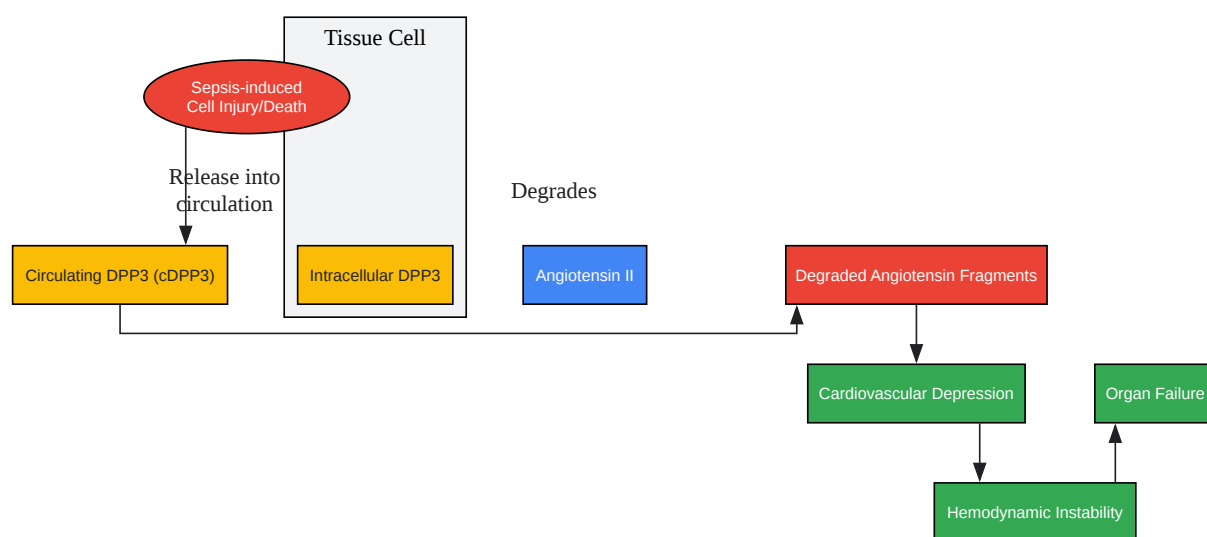
This rapid point-of-care test provides quantitative determination of DPP3 concentration in human EDTA whole blood and plasma.

- Principle: The assay combines immunochemistry with microfluidics and centrifugal force. A whole blood sample is applied to a disc, where centrifugation separates plasma. The plasma then rehydrates freeze-dried immunoconjugates, and the mixture flows through a channel where the amount of DPP3 is quantitatively measured via an optical signal.^[3]
- Sample Type: EDTA whole blood or plasma.^[3]
- Time to Result: 22 minutes.^[3]
- Instrumentation: Nexus IB10 Analyzer.^[3]
- Limit of Detection (LoD): 5 ng/mL.^[3]
- Limit of Quantitation (LoQ): 5 ng/mL.^[3]

Other laboratory-based methods, such as a sandwich-type luminometric immunoassay (LIA) and an enzyme capture activity assay (ECA), have also been developed for the specific quantification of DPP3 protein and its activity in plasma.

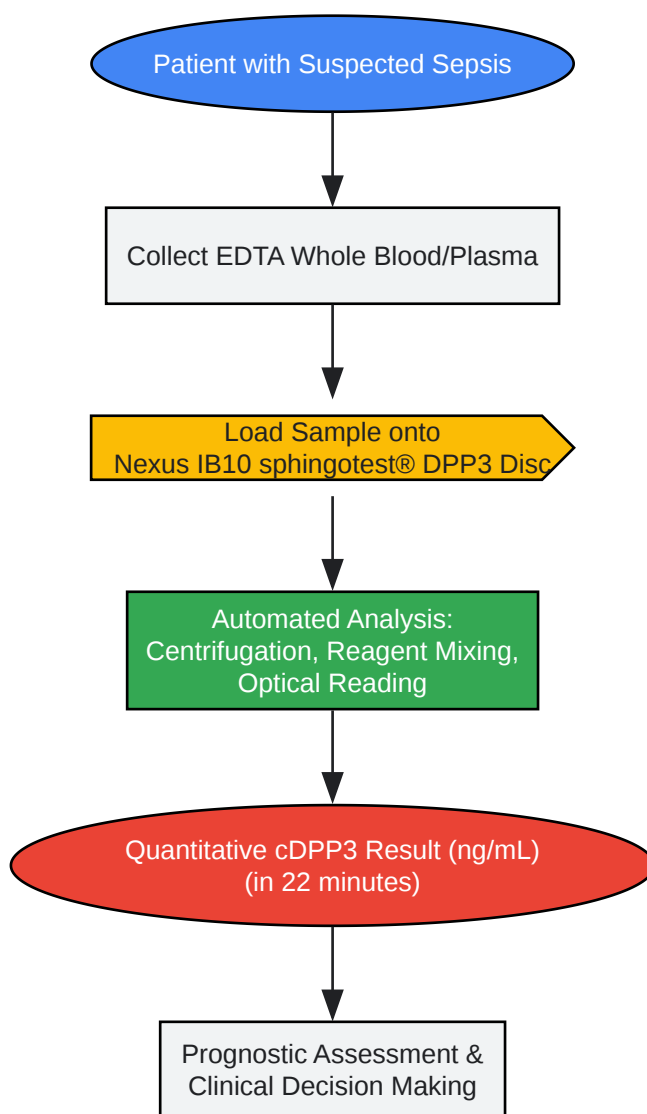
III. Signaling Pathways and Experimental Workflows

To visualize the role of DPP3 in sepsis and the workflow for its measurement, the following diagrams are provided.



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Figure 1: DPP3 Signaling Pathway in Sepsis.



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Figure 2: Experimental Workflow for cDPP3 Measurement.

IV. Conclusion and Future Directions

Circulating DPP3 is a highly promising biomarker for risk stratification and prognostication in patients with sepsis. Its ability to provide rapid and accurate information on the severity of cardiovascular dysfunction can aid clinicians in making timely and informed treatment decisions. While current data strongly supports its utility in severe sepsis and septic shock, further research is warranted to fully elucidate its role in more specific patient populations, such as pediatric patients and those with sepsis from different sources of infection or with various comorbidities. The potential for DPP3 as a therapeutic target, with the development of

neutralizing antibodies, represents an exciting frontier in the personalized management of sepsis.[4]

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